5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 946308-09-4
VCID: VC7468503
InChI: InChI=1S/C22H19ClN4O2/c1-15-6-8-16(9-7-15)20-25-19(14-24)22(29-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.87

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

CAS No.: 946308-09-4

Cat. No.: VC7468503

Molecular Formula: C22H19ClN4O2

Molecular Weight: 406.87

* For research use only. Not for human or veterinary use.

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile - 946308-09-4

Specification

CAS No. 946308-09-4
Molecular Formula C22H19ClN4O2
Molecular Weight 406.87
IUPAC Name 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C22H19ClN4O2/c1-15-6-8-16(9-7-15)20-25-19(14-24)22(29-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Standard InChI Key KIFOHOHAGDCSLQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N

Introduction

Structural Characteristics and Nomenclature

The systematic name 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile delineates its molecular architecture:

  • Oxazole core: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 4-Methylphenyl group at position 2 of the oxazole ring.

    • Cyano group (-CN) at position 4.

    • Piperazine moiety at position 5, modified by a 2-chlorobenzoyl group.

Molecular Formula: C23H20ClN4O2\text{C}_{23}\text{H}_{20}\text{ClN}_4\text{O}_2
Molecular Weight: 437.89 g/mol .

Synthetic Pathways

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

Key Synthetic Steps

  • Oxazole Formation:

    • Cyclocondensation of an α-hydroxyketone with a nitrile derivative under acidic conditions.

  • Piperazine Introduction:

    • Nucleophilic substitution at the oxazole’s position 5 using piperazine.

  • Benzoylation:

    • Acylation of the piperazine nitrogen with 2-chlorobenzoyl chloride.

Example Reaction Scheme:

Oxazole intermediate+PiperazineBase5-Piperazinyl-oxazole2-Chlorobenzoyl ChlorideTarget Compound\text{Oxazole intermediate} + \text{Piperazine} \xrightarrow{\text{Base}} \text{5-Piperazinyl-oxazole} \xrightarrow{\text{2-Chlorobenzoyl Chloride}} \text{Target Compound}

Yield Optimization:

  • Temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) improve reaction efficiency.

Physicochemical Properties

Physical Properties

PropertyValue
AppearanceWhite to off-white crystalline solid
Melting Point~180–185°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF

Spectroscopic Data

  • IR Spectroscopy:

    • Peaks at 2220 cm1^{-1} (C≡N stretch), 1680 cm1^{-1} (amide C=O), 750 cm1^{-1} (C-Cl).

  • NMR (1H^1\text{H}):

    • Aromatic protons (δ 7.2–8.1 ppm), piperazine protons (δ 3.4–3.8 ppm), methyl group (δ 2.4 ppm) .

Chemical Reactivity

Functional Group Transformations

  • Cyano Group:

    • Hydrolyzes to carboxylic acid under acidic conditions.

  • Piperazine Ring:

    • Susceptible to alkylation or acylation at the secondary amine.

  • Oxazole Ring:

    • Electrophilic substitution at position 4 (e.g., nitration).

Stability:

  • Stable under ambient conditions but degrades upon prolonged exposure to light or moisture.

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